molecular formula C8H8FN3O2S B3429026 2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride CAS No. 71517-82-3

2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride

Cat. No.: B3429026
CAS No.: 71517-82-3
M. Wt: 229.23 g/mol
InChI Key: TXLZCFAYJDGTAC-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride is a chemical compound known for its utility in various chemical reactions, particularly in peptide synthesis. It is characterized by the presence of a benzotriazole ring, which imparts unique reactivity and stability to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of benzotriazole with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as N,N-diisopropylethylamine (DIPEA) and catalysts like 1-hydroxybenzotriazole (HOBt). The reactions are typically carried out in organic solvents at controlled temperatures to ensure high efficiency .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide synthesis, the primary products are peptides with high purity and yield .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride involves the activation of carboxyl groups, making them more reactive towards nucleophiles. This activation is facilitated by the benzotriazole ring, which stabilizes the intermediate species formed during the reaction. The compound effectively suppresses racemization, ensuring the formation of high-purity products .

Properties

IUPAC Name

2-(benzotriazol-1-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O2S/c9-15(13,14)6-5-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLZCFAYJDGTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71517-82-3
Record name 2-BENZOTRIAZOL-1-YL-ETHANESULFONYL FLUORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride
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2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride
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2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride
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2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride
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2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride
Reactant of Route 6
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2-(1H-1,2,3-benzotriazol-1-yl)ethane-1-sulfonyl fluoride

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